1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide
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Description
1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H14F6N4OS and its molecular weight is 496.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study by Prabakaran, Khan, and Jin (2012) demonstrated the effective synthesis of related 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, highlighting the compound's synthesis process and purity levels (Prabakaran, Khan, & Jin, 2012).
Biological Activity and Applications
Gein et al. (2019) synthesized compounds structurally similar to the given chemical, which showed promising analgesic, anti-inflammatory, and antimicrobial activities, suggesting potential medical applications (Gein et al., 2019).
Allan et al. (2009) focused on N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1), indicating the compound's role in targeting specific enzymes (Allan et al., 2009).
Donohue et al. (2002) reported on a library of 422 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, prepared using solution-phase chemistry, suggesting the compound's diversity and potential for extensive scientific research applications (Donohue et al., 2002).
Antimicrobial Properties
Palkar et al. (2017) investigated analogs of the compound for their antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis, revealing its potential in addressing bacterial infections (Palkar et al., 2017).
Senthilkumar et al. (2021) synthesized a compound with a similar structure and tested it for antibacterial and antifungal activities, indicating its potential use in the treatment of infections (Senthilkumar et al., 2021).
Properties
IUPAC Name |
1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F6N4OS/c23-21(24,25)15-8-4-5-13(9-15)10-29-19(33)16-11-30-32(18(16)22(26,27)28)20-31-17(12-34-20)14-6-2-1-3-7-14/h1-9,11-12H,10H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIUAHHVWGIGEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C(=O)NCC4=CC(=CC=C4)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F6N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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